molecular formula C7H14O4 B15279569 Butanoic acid, (2S)-2,3-dihydroxypropyl ester CAS No. 126254-87-3

Butanoic acid, (2S)-2,3-dihydroxypropyl ester

Cat. No.: B15279569
CAS No.: 126254-87-3
M. Wt: 162.18 g/mol
InChI Key: RIEABXYBQSLTFR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,3-Dihydroxypropyl butyrate is an ester compound derived from butyric acid and a dihydroxypropyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The (S)-configuration indicates that the compound is chiral, with the specific stereochemistry being important for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2,3-Dihydroxypropyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of butyric acid with (S)-2,3-dihydroxypropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of (S)-2,3-Dihydroxypropyl butyrate may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve high enantioselectivity and reduce the need for harsh chemical conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-Dihydroxypropyl butyrate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid and (S)-2,3-dihydroxypropanol.

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.

Major Products

    Hydrolysis: Butyric acid and (S)-2,3-dihydroxypropanol.

    Oxidation: Corresponding carbonyl compounds.

    Reduction: Alcohol derivatives.

Scientific Research Applications

(S)-2,3-Dihydroxypropyl butyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of (S)-2,3-Dihydroxypropyl butyrate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butyric acid and (S)-2,3-dihydroxypropanol. Butyric acid, in particular, is known to modulate gene expression by inhibiting histone deacetylases, thereby influencing cellular processes such as inflammation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Butyric Acid: A short-chain fatty acid with similar biological effects but lacks the ester functionality.

    Propionic Acid: Another short-chain fatty acid with different metabolic and physiological roles.

    Acetic Acid: The simplest carboxylic acid, with distinct properties and applications.

Uniqueness

(S)-2,3-Dihydroxypropyl butyrate is unique due to its chiral nature and the presence of both ester and dihydroxypropyl groups. This combination allows for specific interactions in biological systems and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

126254-87-3

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

[(2S)-2,3-dihydroxypropyl] butanoate

InChI

InChI=1S/C7H14O4/c1-2-3-7(10)11-5-6(9)4-8/h6,8-9H,2-5H2,1H3/t6-/m0/s1

InChI Key

RIEABXYBQSLTFR-LURJTMIESA-N

Isomeric SMILES

CCCC(=O)OC[C@H](CO)O

Canonical SMILES

CCCC(=O)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.